molecular formula C17H18FN5O B2795576 5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 861207-06-9

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2795576
M. Wt: 327.363
InChI Key: YJCFBPZTUHHEPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds such as triazolo[1,5-a]pyrimidine derivatives has been reported in the literature . An efficient and straightforward methodology for the preparation of these compounds has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .


Molecular Structure Analysis

The molecular structure of “5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine” include a predicted density of 1.39±0.1 g/cm3 .

Scientific Research Applications

Antimicrobial Activity

A series of novel triazolo[1,5-a]pyrimidine derivatives synthesized from biologically active morpholinone amine showed promising antimicrobial activity against a range of bacterial and fungal species, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans, highlighting their potential as antimicrobial agents (Prajapati, Vilapara, & Naliapara, 2014).

Larvicidal Activity

5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives were prepared and showed significant larvicidal activity against third instar larvae, suggesting potential for pest control applications (Gorle et al., 2016).

Anticancer Activity

[1,2,4]Triazolo[1,5-a]pyrimidines have been studied for their anticancer properties, demonstrating unique mechanisms of action, including tubulin inhibition, which is critical for cancer cell growth and division. This suggests a potential role in developing new anticancer therapies (Zhang et al., 2007).

Antituberculosis Activity

Fluorinated 1,2,4‐triazolo[1,5‐a]pyrimidine‐6‐carboxylic acid derivatives were designed, synthesized, and found to be potent inhibitors of Mycobacterium tuberculosis, indicating potential as antituberculosis agents (Abdel-Rahman, El-Koussi, & Hassan, 2009).

Antihypertensive Agents

1,2,4-Triazolo[1,5-alpha]pyrimidines bearing morpholine, piperidine, or piperazine moieties have been synthesized and showed promising antihypertensive activity, suggesting their potential in developing new antihypertensive medications (Bayomi et al., 1999).

properties

IUPAC Name

4-[2-[5-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5O/c18-15-3-1-13(2-4-15)16-14(5-6-22-7-9-24-10-8-22)11-23-17(21-16)19-12-20-23/h1-4,11-12H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCFBPZTUHHEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC2=CN3C(=NC=N3)N=C2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Fluorophenyl)-6-(2-morpholinoethyl)[1,2,4]triazolo[1,5-a]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.